7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine
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Overview
Description
7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine is a heterocyclic compound with the molecular formula C11H10BrClN2 and a molecular weight of 285.57 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine typically involves the bromination and chlorination of quinoline derivatives. One common method includes the regioselective bromination of 3,6-dimethylquinoline followed by chlorination under controlled conditions . The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can have different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activity, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives used in various chemical reactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-chloro-6-methylquinoline
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
Uniqueness
7-Bromo-4-chloro-3,6-dimethylquinolin-8-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C11H10BrClN2 |
---|---|
Molecular Weight |
285.57 g/mol |
IUPAC Name |
7-bromo-4-chloro-3,6-dimethylquinolin-8-amine |
InChI |
InChI=1S/C11H10BrClN2/c1-5-3-7-9(13)6(2)4-15-11(7)10(14)8(5)12/h3-4H,14H2,1-2H3 |
InChI Key |
JZYDODUKSAFWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C(=C1Br)N)C)Cl |
Origin of Product |
United States |
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